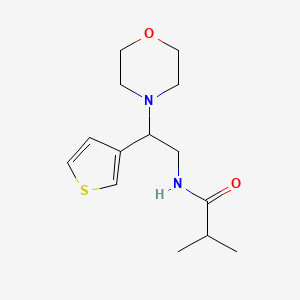

N-(2-morpholino-2-(thiophen-3-yl)ethyl)isobutyramide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves the reaction of 1-methyl piperidin-4-one with CS2, malononitrile, and triethylamine . The condensed thiopyrane is then converted to three-mercapto-7-methyl-1-morpholino-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile by reaction with morpholine .Molecular Structure Analysis

The molecular formula of “N-(2-morpholino-2-(thiophen-3-yl)ethyl)isobutyramide” is C14H22N2O2S, and it has a molecular weight of 282.4.Chemical Reactions Analysis

The compound has been used as a starter in heterocyclic compound series, such as the thieno [2,3-c] [2,7]naphthyridines moiety . It has also been used as a precursor to create original heterocyclic moieties .Scientific Research Applications

Multicomponent Reactions (MCRs) and Medicinal Chemistry

N-(2-morpholino-2-(thiophen-3-yl)ethyl)isobutyramide: is synthesized via a one-pot process involving an Ugi-Zhu three-component reaction coupled with a cascade aza-Diels-Alder cycloaddition/N-acylation/decarboxylation/dehydration process . This compound is part of the fascinating world of multicomponent reactions (MCRs) . MCRs are convergent one-pot processes that combine at least three substrates to synthesize products. They offer high efficiency, atom economy, and selectivity, making them valuable for creating chemical libraries and complex polyheterocycles in medicinal chemistry .

Thiophene Derivatives and Biological Activity

Thiophene-based compounds have captured the interest of scientists due to their potential as biologically active molecules. N-(2-morpholino-2-(thiophen-3-yl)ethyl)isobutyramide falls into this category. Researchers explore its pharmacological properties, aiming to improve advanced compounds with diverse biological effects .

Metal Complexes and Inhibitory Potential

A thiophene-derived Schiff base ligand —specifically, (E)-2-morpholino-N-(thiophen-2-ylmethylene)ethanamine —is used for synthesizing metal complexes. These complexes, such as TEM(M)X2 (where M = Co, Cu, Zn; X = Cl) and TEM(M)X2 (where M = Cd, X = Br), exhibit distorted tetrahedral geometry around the metal center. Investigating their inhibitory potential provides valuable insights for various applications .

Herbicide Research

In the realm of agriculture, N-(2-morpholino-2-(thiophen-3-yl)ethyl)isobutyramide could play a role in herbicide development. Its structural features may contribute to weed control, potentially comparable to existing herbicides. Understanding its activity against specific weed species, such as Phalaris minor , is crucial for sustainable crop management .

Indole Derivatives and Plant Hormones

Indole derivatives, including N-(2-morpholino-2-(thiophen-3-yl)ethyl)isobutyramide , are relevant in plant biology. For instance, indole-3-acetic acid , a plant hormone, is produced from tryptophan degradation. Investigating the effects of indole derivatives on plant growth, development, and stress responses is an exciting avenue for research .

Polyheterocyclic Chemistry

The synthesis of 2-benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one (also known as compound 1 ) involves fascinating chemistry. This polyheterocyclic compound is created via a Ugi-Zhu reaction and microwave-dielectric heating. Its characterization and potential applications in diverse fields merit further exploration .

Mechanism of Action

Target of action

Many morpholino compounds are known to interact with various proteins and receptors in the body .

Mode of action

Morpholino compounds are generally known for their ability to modify protein function or to act as inhibitors for certain biochemical reactions .

Biochemical pathways

Morpholino compounds are often used in research to study various biochemical pathways due to their ability to modify protein function .

Pharmacokinetics

The pharmacokinetic properties of a compound depend on its chemical structure and can be influenced by various factors such as its size, polarity, and the presence of functional groups .

Result of action

Morpholino compounds can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .

Action environment

Factors such as temperature, ph, and the presence of other molecules can influence the action of a compound .

properties

IUPAC Name |

2-methyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2S/c1-11(2)14(17)15-9-13(12-3-8-19-10-12)16-4-6-18-7-5-16/h3,8,10-11,13H,4-7,9H2,1-2H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXDQYAWXWUCMDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NCC(C1=CSC=C1)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethylphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2525134.png)

![Dimethyl 5-{bis[(4-chloroanilino)carbonyl]amino}-3-(2-methoxy-2-oxoethyl)-2,4-thiophenedicarboxylate](/img/structure/B2525136.png)

![4-[(E)-(3-methoxy-4-pentoxyphenyl)methylideneamino]-3-propyl-1H-1,2,4-triazole-5-thione](/img/structure/B2525137.png)

![3-Chloro-4-[(piperidin-1-yl)carbonyl]aniline](/img/structure/B2525146.png)

![N-[(4-chlorophenyl)methyl]-1-(4-phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)pyrazole-4-carboxamide](/img/structure/B2525148.png)

![N-phenyl-N-(propan-2-yl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2525150.png)

![3-allyl-8-(4-fluorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2525153.png)

![N-(3-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-oxopropyl)-3-methylbenzenesulfonamide](/img/structure/B2525155.png)